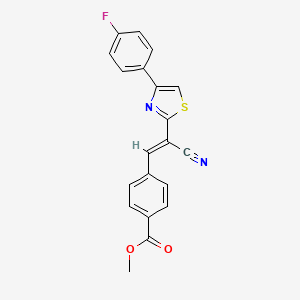

(E)-methyl 4-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)benzoate

CAS No.: 683249-93-6

Cat. No.: VC7782089

Molecular Formula: C20H13FN2O2S

Molecular Weight: 364.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 683249-93-6 |

|---|---|

| Molecular Formula | C20H13FN2O2S |

| Molecular Weight | 364.39 |

| IUPAC Name | methyl 4-[(E)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]benzoate |

| Standard InChI | InChI=1S/C20H13FN2O2S/c1-25-20(24)15-4-2-13(3-5-15)10-16(11-22)19-23-18(12-26-19)14-6-8-17(21)9-7-14/h2-10,12H,1H3/b16-10+ |

| Standard InChI Key | PDYCHKSABREIGK-MHWRWJLKSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |

Introduction

(E)-Methyl 4-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)benzoate is a synthetic organic compound featuring a thiazole ring, a fluorophenyl group, and a cyano group conjugated to a benzoate ester. This compound belongs to the class of heterocyclic compounds and is of interest for its potential applications in medicinal chemistry, particularly for its bioactivity in pharmacological studies.

Synthesis

The synthesis of (E)-methyl 4-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)benzoate typically involves:

-

Starting Materials:

-

4-fluorobenzaldehyde

-

Methyl 4-formylbenzoate

-

Thioamide derivatives

-

-

Reaction Conditions:

-

A Knoevenagel condensation reaction is employed to form the vinyl linkage.

-

Catalysts such as piperidine or ammonium acetate are used to facilitate the reaction.

-

The reaction is carried out in solvents like ethanol under reflux conditions.

-

-

Purification:

-

The product is purified by recrystallization from ethanol or acetonitrile.

-

Applications in Medicinal Chemistry

(E)-methyl 4-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)benzoate has been investigated for its potential biological activities:

-

Anticancer Activity:

-

Antibacterial Activity:

-

Anti-inflammatory Potential:

Structural Characteristics

The molecular structure of (E)-methyl 4-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)benzoate exhibits:

-

Planarity:

-

The conjugated system across the vinyl group and aromatic rings ensures planarity, which aids in π–π stacking interactions in biological systems.

-

-

Hydrogen Bonding Potential:

-

The cyano and ester groups can act as hydrogen bond acceptors, enhancing solubility and interaction with enzymes or receptors.

-

-

Electronic Effects:

-

The electron-withdrawing fluorine atom increases the electrophilicity of the molecule, potentially enhancing its reactivity in biochemical environments.

-

Analytical Data

Potential Limitations

While promising, the compound may face challenges such as:

-

Limited water solubility due to its hydrophobic aromatic regions.

-

Potential toxicity associated with fluorinated compounds.

-

Need for further pharmacokinetic studies to confirm bioavailability and metabolism.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume